3-amino-N-(4-ethoxyphenyl)-4-methoxybenzene-1-sulfonamide
Description
Properties
IUPAC Name |
3-amino-N-(4-ethoxyphenyl)-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-3-21-12-6-4-11(5-7-12)17-22(18,19)13-8-9-15(20-2)14(16)10-13/h4-10,17H,3,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLLPTUQWXUKNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(4-ethoxyphenyl)-4-methoxybenzene-1-sulfonamide typically involves the reaction of 4-ethoxyaniline with 4-methoxybenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through nucleophilic substitution, where the amine group of 4-ethoxyaniline attacks the sulfonyl chloride, resulting in the formation of the sulfonamide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include controlling the temperature, reaction time, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(4-ethoxyphenyl)-4-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that sulfonamide derivatives, similar to 3-amino-N-(4-ethoxyphenyl)-4-methoxybenzene-1-sulfonamide, exhibit significant anticancer properties. A study evaluated a series of benzenesulfonamides and found that certain derivatives showed selective inhibition against triple-negative breast cancer cell lines (MDA-MB-231) and MCF-7. The compounds demonstrated IC50 values ranging from 1.52 to 6.31 μM, indicating potent activity against cancer cells while sparing normal cells .
Table 1: Anticancer Activity of Sulfonamide Derivatives
| Compound | Cell Line | IC50 (μM) | Selectivity Ratio |
|---|---|---|---|
| 4e | MDA-MB-231 | 1.52 | 5.5 |
| 4g | MDA-MB-231 | 6.31 | 17.5 |
| 4h | MCF-7 | 2.00 | - |
1.2 Carbonic Anhydrase Inhibition
The compound has also been studied for its inhibitory effects on carbonic anhydrases (CAs), particularly CA IX, which is implicated in tumor progression and metastasis. Compounds related to 3-amino-N-(4-ethoxyphenyl)-4-methoxybenzene-1-sulfonamide showed IC50 values between 10.93–25.06 nM against CA IX, highlighting their potential as therapeutic agents in cancer treatment .
Antimicrobial Applications
2.1 Antibacterial and Antifungal Properties
Sulfonamides have been recognized for their antimicrobial properties, with studies demonstrating efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli. For instance, certain derivatives exhibited significant inhibition percentages (up to 80%) at concentrations of 50 μg/mL against S. aureus .
Table 2: Antimicrobial Activity of Sulfonamide Derivatives
| Compound | Target Organism | Inhibition (%) | Concentration (μg/mL) |
|---|---|---|---|
| 4e | S. aureus | 80.69 | 50 |
| 4g | K. pneumoniae | 79.46 | 50 |
| 4h | E. coli | 68.30 | 50 |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of sulfonamides is crucial for optimizing their pharmacological properties. Studies have shown that modifications on the phenyl rings and sulfonamide groups significantly influence biological activity and selectivity against target enzymes .
Table 3: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Para-substituted groups | Enhanced potency against CAs |
| Electron-withdrawing groups | Increased antibacterial activity |
| Hydrophobic substituents | Improved cellular permeability |
Mechanism of Action
The mechanism of action of 3-amino-N-(4-ethoxyphenyl)-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Structural and Electronic Effects
- Substituent Influence: The ethoxy group in the target compound is electron-donating, enhancing solubility in polar solvents compared to halogenated analogs (e.g., chloro or bromo derivatives) . For example, the 4-chloro derivative (CAS 379255-10-4) has a lower molecular weight (312.77 vs. 333.38) and may exhibit different pharmacokinetic profiles . Ortho-substitution (e.g., 2-chloro derivative, CAS 379729-13-2) introduces steric hindrance, possibly reducing conformational flexibility and affecting interactions with enzymes or receptors .
Physicochemical Properties
- Collision Cross-Section (CCS) :
- Solubility and Stability :
- Methoxy and ethoxy groups generally improve aqueous solubility compared to halogenated derivatives. However, halogenated compounds may exhibit greater metabolic stability due to resistance to oxidative degradation .
Biological Activity
3-amino-N-(4-ethoxyphenyl)-4-methoxybenzene-1-sulfonamide, a sulfonamide derivative, has garnered attention in biological research due to its potential therapeutic applications. This compound is characterized by its unique chemical structure, which includes an amino group, an ethoxyphenyl group, a methoxy group, and a sulfonamide moiety. These functional groups contribute to its biological activity, making it a candidate for various pharmacological studies.
The compound's chemical structure can be represented as follows:
This structure influences its solubility, binding affinity to biological targets, and overall pharmacokinetic properties.
The biological activity of 3-amino-N-(4-ethoxyphenyl)-4-methoxybenzene-1-sulfonamide is primarily attributed to its ability to interact with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes, while the ethoxy and methoxy groups may enhance the compound's solubility and bioavailability. This multifaceted interaction allows the compound to modulate various biochemical pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies suggest that it possesses significant antimicrobial properties, potentially effective against a range of bacterial strains.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various experimental models.
- Anticancer Potential : Preliminary findings indicate that it may inhibit cancer cell proliferation through various mechanisms.
Summary of Biological Activities
Case Studies
-
Antimicrobial Study :
In a study published in Biosynth, 3-amino-N-(4-ethoxyphenyl)-4-methoxybenzene-1-sulfonamide was evaluated for its antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics, suggesting its potential as a new antimicrobial agent . -
Anti-inflammatory Research :
A recent investigation demonstrated that the compound significantly reduced pro-inflammatory cytokine levels in vitro. This study highlights its potential application in treating inflammatory diseases . -
Cancer Inhibition :
A study focused on the anticancer effects revealed that the compound induced apoptosis in human cancer cell lines through the activation of caspase pathways. This finding underscores its potential as an anticancer therapeutic .
Pharmacokinetics
Understanding the pharmacokinetic profile of 3-amino-N-(4-ethoxyphenyl)-4-methoxybenzene-1-sulfonamide is crucial for its therapeutic application. Key parameters include:
- Absorption : The presence of methoxy and ethoxy groups enhances solubility.
- Distribution : The compound shows favorable distribution characteristics, allowing effective targeting of tissues.
- Metabolism : Preliminary studies suggest hepatic metabolism, with potential for drug-drug interactions due to enzyme inhibition .
- Excretion : Primarily eliminated via renal pathways.
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for preparing 3-amino-N-(4-ethoxyphenyl)-4-methoxybenzene-1-sulfonamide, and how can reaction parameters be optimized?
- Answer : Microwave-assisted synthesis under controlled temperature (90–120°C) improves yield and reduces side reactions . Coupling reactions with metals (e.g., Cu²⁺, Ni²⁺) require pH optimization (6.5–7.5) and stoichiometric control to prevent precipitation . Purity is enhanced via recrystallization in ethanol-water mixtures (3:1 v/v).
Q. Which analytical techniques are critical for confirming the structure and purity of this sulfonamide?
- Answer : Use 1H/13C NMR to verify substituent positions (e.g., ethoxy δ 1.3–1.5 ppm; methoxy δ 3.8–4.0 ppm) and FT-IR to identify sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) . X-ray crystallography (e.g., SHELX-refined structures) resolves bond angles and torsion angles .
Q. What are the typical functionalization reactions at the amino group, and how do they alter the compound’s properties?
- Answer : Acylation (e.g., acetic anhydride) forms stable amides, enhancing lipophilicity (logP increases by ~0.8), while diazotization enables coupling with aromatic amines for bioactivity studies . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:2).
Advanced Research Questions
Q. How should researchers address discrepancies in crystallographic data refinement using SHELX software?
- Answer : For high-resolution data (<1.0 Å), use SHELXL with anisotropic displacement parameters and iterative refinement to resolve disorder. For twinned crystals, apply the TWIN command with HKLF5 format . Validate with R1 < 0.05 and wR2 < 0.15 .
Q. What computational approaches improve the accuracy of molecular docking predictions for this sulfonamide’s bioactivity?
- Answer : AutoDock Vina ’s scoring function (affinity ΔG ± 2.5 kcal/mol) benefits from adjusted grid boxes (20×20×20 ų centered on the active site) and exhaustiveness=32 . Validate docking poses with 2μs MD simulations (AMBER force field) to assess binding stability.
Q. How can hydrogen-bonding patterns in the crystal lattice predict solubility and stability?
- Answer : Graph set analysis (e.g., Etter’s motifs) identifies chains (C(4)) or rings (R²₂(8)) involving N–H⋯O=S interactions . Solubility correlates with donor-acceptor distances (<3.0 Å); shorter bonds imply lower aqueous solubility (logS < −4.5) .
Q. What strategies mitigate phase bias in experimental phasing during X-ray structure determination?
- Answer : Use SHELXD for initial phase solution (CC > 25%) and SHELXE for density modification with 60% solvent content . Multi-wavelength anomalous dispersion (MAD) with selenomethionine derivatives reduces phase errors by 20–30%.
Q. How do solvent model choices impact molecular dynamics (MD) simulations of this sulfonamide?
- Answer : Implicit solvent models (e.g., GBSA) overestimate solvation free energy by ~10 kcal/mol compared to explicit TIP3P water . Use 150 mM NaCl in explicit models to mimic physiological conditions and stabilize sulfonamide-protein hydrogen bonds.
Data Contradiction Analysis
Q. When encountering conflicting biological assay results, what validation strategies are recommended?
- Answer :
- Orthogonal assays : Compare enzymatic inhibition (IC₅₀) with SPR binding affinity (KD) to confirm target engagement .
- Stability tests : Incubate the compound in assay buffers (pH 7.4, 37°C) for 24h; >90% recovery via HPLC indicates intact structure .
- Dose-response curves : Use 8-point dilutions (10 nM–100 μM) to minimize false positives from aggregation artifacts.
Methodological Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
